Glycinamide hydrochloride

概要

説明

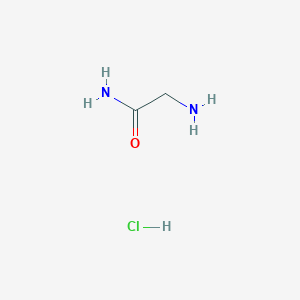

Glycinamide hydrochloride (CAS No. 1668-10-6) is a hydrochloride salt of glycinamide, a derivative of the amino acid glycine. Its molecular formula is C₂H₇ClN₂O, with a molecular weight of 110.54 g/mol. This compound is characterized by a primary amide group (-CONH₂) and a protonated amino group (-NH₃⁺Cl⁻), making it highly soluble in water and stable under physiological pH conditions .

準備方法

Acid Hydrolysis of Glycinonitrile Hydrochloride

The most widely documented industrial method involves the controlled hydrolysis of glycinonitrile hydrochloride (ClCH₂CN·HCl). This reaction typically proceeds in anhydrous isopropanol under acidic conditions, with gaseous hydrogen chloride (HCl) serving as both a catalyst and a reactant. The process occurs in two stages:

-

Dissolution and Activation : Glycinonitrile hydrochloride is dissolved in isopropanol at 50–70°C, forming a homogeneous solution. The elevated temperature ensures complete solubilization while minimizing side reactions .

-

HCl Gas Saturation : Dry HCl gas is introduced into the reaction mixture, initiating nucleophilic attack by water molecules on the nitrile group. The reaction completes within 6–8 hours, yielding this compound with a purity exceeding 98% .

Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–70°C | Prevents decomposition |

| HCl Gas Flow Rate | 0.5–1.0 L/min | Ensures complete conversion |

| Reaction Time | 6–8 hours | Maximizes nitrile-to-amide conversion |

This method achieves yields of 86–92% and is favored for scalability, as demonstrated in the Chinese patent CN101979376B . However, it requires stringent control of moisture to avoid premature hydrolysis .

Ammonolysis of Glycine Methyl Ester

A classical approach involves the reaction of glycine methyl ester (H₂NCH₂COOCH₃) with anhydrous ammonia, followed by hydrochlorination. The process unfolds in three steps:

-

Ester Synthesis : Glycine is esterified with methanol in the presence of thionyl chloride (SOCl₂), producing glycine methyl ester hydrochloride .

-

Ammonia Treatment : The ester is treated with liquid ammonia at −40°C, facilitating nucleophilic substitution of the methoxy group by an amide group.

-

Acidification : The resulting glycinamide is precipitated by adding concentrated HCl, yielding the hydrochloride salt .

Reaction Scheme :

2\text{NCH}2\text{COOCH}3 + \text{NH}3 \rightarrow \text{H}2\text{NCH}2\text{CONH}2 + \text{CH}3\text{OH}

2\text{NCH}2\text{CONH}2 + \text{HCl} \rightarrow \text{H}2\text{NCH}2\text{CONH}2\cdot\text{HCl}

Advantages :

-

High enantiomeric purity (>99% ee) when using chiral auxiliaries like pseudoephedrine .

-

Adaptable to continuous-flow reactors for large-scale production .

Limitations :

-

Requires cryogenic conditions (−40°C) to suppress side reactions.

-

Generates stoichiometric amounts of methanol, necessitating recycling .

Reductive Amination of Glyoxylic Acid Derivatives

A less conventional but highly efficient method employs glyoxylic acid (HCOCOOH) as the starting material. The process involves:

-

Imine Formation : Glyoxylic acid reacts with ammonium chloride (NH₄Cl) in tetrahydrofuran (THF) at −78°C, forming an imine intermediate .

-

Reduction : Sodium borohydride (NaBH₄) reduces the imine to glycinamide, which is subsequently protonated with HCl gas .

Experimental Data :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: −78°C

-

Yield: 86%

This method is particularly useful for synthesizing isotopically labeled this compound (e.g., ¹³C or ¹⁵N variants) due to the high selectivity of the reductive step .

Solid-Phase Peptide Synthesis (SPPS) Coupling

In pharmaceutical contexts, this compound is often prepared in situ during peptide synthesis. The protocol involves:

-

Activation : Boc-protected amino acids (e.g., Boc-ΔTyr(Cl₂Bzl)-OH) are activated with ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) .

-

Coupling : this compound is added to the activated ester, forming a peptide bond at 0°C.

-

Deprotection : The Boc group is removed with trifluoroacetic acid (TFA), liberating the target peptide-glycinamide conjugate .

Case Study :

-

Substrate: Boc-ΔTyr(Cl₂Bzl)-OH (307 mg, 0.7 mmol)

-

This compound: 77.4 mg (0.7 mmol)

-

Yield: 85%

This method is indispensable for synthesizing glycinamide-containing peptides like vasopressin analogs .

Catalytic Direct Amination of Chloroacetamide

A patent-pending method utilizes chloroacetamide (ClCH₂CONH₂) as a precursor. The reaction proceeds via:

-

Amination : Chloroacetamide reacts with ammonium hydroxide (NH₄OH) under high-pressure conditions (5–10 bar) .

-

Acid Workup : The product is treated with HCl to precipitate this compound .

Optimization Insights :

化学反応の分析

Glycinamide undergoes various chemical reactions, including:

Oxidation: Glycinamide can be oxidized to form glycine.

Reduction: It can be reduced to form ethylenediamine.

Substitution: Glycinamide can participate in substitution reactions with various reagents to form different derivatives.

Common reagents and conditions used in these reactions include ammonia for the preparation of glycinamide from amino acid esters and hydrogen chloride gas for the preparation of glycinamide hydrochloride . Major products formed from these reactions include glycine, ethylenediamine, and various glycinamide derivatives .

科学的研究の応用

Glycinamide has several scientific research applications:

作用機序

グリシンアミドは、さまざまなメカニズムを通じてその効果を発揮します。

類似化合物との比較

N~1~-(4-Fluoro-2-methylphenyl)glycinamide hydrochloride

Molecular Formula : C₉H₁₂ClFN₂O

Structural Features : Contains a fluoro-substituted phenyl ring and a methyl group, enhancing its lipophilicity compared to this compound .

| Property | This compound | N~1~-(4-Fluoro-2-methylphenyl)glycinamide HCl |

|---|---|---|

| Key Functional Groups | -NH₃⁺Cl⁻, -CONH₂ | -NH₃⁺Cl⁻, -CONH₂, -F, -CH₃ (phenyl ring) |

| Applications | Organic synthesis, buffering | Drug development, enzyme inhibition |

| Biological Activity | Limited direct activity | Potential therapeutic properties (e.g., antimicrobial) |

Uniqueness : The fluorine and methyl groups enhance binding to hydrophobic enzyme pockets, making it more bioactive than this compound .

Glycine Hydrochloride

Molecular Formula: C₂H₅NO₂·HCl Structural Features: Lacks the amide group, retaining only the amino and carboxylic acid groups .

Uniqueness : this compound’s amide group enables TDG functionality, unlike glycine hydrochloride, which is primarily used for pH adjustment .

2-(Propylamino)acetic Acid Hydrochloride

Molecular Formula: C₅H₁₂ClNO₂ Structural Features: Contains a propylamine side chain instead of an amide group .

| Property | This compound | 2-(Propylamino)acetic Acid HCl |

|---|---|---|

| Key Functional Groups | -NH₃⁺Cl⁻, -CONH₂ | -NH₃⁺Cl⁻, -COOH, -CH₂CH₂CH₃ |

| Applications | Metal complex synthesis | Acid-base catalysis, surfactants |

| Reactivity | Stabilizes metal intermediates | Acts as a zwitterionic catalyst |

Uniqueness : The propylamine group enhances surfactant properties, making it more suitable for industrial catalysis than this compound .

N-Phenylnicotinamide Hydrochloride

Molecular Formula : C₁₂H₁₁ClN₂O

Structural Features : Combines nicotinamide and phenyl groups, differing in aromaticity and electronic effects .

| Property | This compound | N-Phenylnicotinamide HCl |

|---|---|---|

| Key Functional Groups | -NH₃⁺Cl⁻, -CONH₂ | Pyridine ring, -CONH₂, -C₆H₅ |

| Applications | Arylation reactions | Antioxidant, enzyme modulation |

| Biological Activity | Limited | High antioxidant capacity |

Uniqueness : The pyridine ring in N-phenylnicotinamide enables redox activity, absent in this compound .

生物活性

Glycinamide hydrochloride, the hydrochloride salt of glycinamide, is an organic compound with significant biological activity. This article explores its properties, mechanisms of action, and applications, particularly focusing on its role in skin depigmentation and collagen production.

This compound has the molecular formula and is characterized by its water-solubility and physiological pH buffering capabilities. It is a ligand for transition metals and has a pKa of approximately 8.20 at 20°C, making it useful in biological and chemical applications, such as cell culture .

Skin Depigmentation

Recent studies have highlighted the efficacy of this compound in skin depigmentation. It operates by inhibiting melanin production through several pathways:

- Inhibition of Tyrosinase : Glycinamide reduces the activity of tyrosinase, a key enzyme in melanin synthesis.

- Regulation of Transcription Factors : It decreases the activation of cAMP-responsive element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF), both crucial for melanogenesis .

Clinical Studies

A pivotal clinical trial evaluated the skin depigmentation efficacy of this compound. Here are key findings:

- Study Design : The study involved 21 participants in a double-blind setup, applying this compound (up to 10%) twice daily for eight weeks.

- Results :

| Parameter | Baseline | Week 2 | Week 6 | Week 8 |

|---|---|---|---|---|

| Melanin Index | X | X-Δ1 | X-Δ2 | X-Δ3 |

| L* Value | Y | Y+Δ1 | Y+Δ2 | Y+Δ3 |

| Degree of Pigmentation | Z | Z-Δ1 | Z-Δ2 | Z-Δ3 |

Note: Δ represents the change observed from baseline.

Antiproliferative Activity

This compound also shows potential as an antiproliferative agent. Research indicates that its metal complexes exhibit moderate activity against cancer cell lines such as MCF-7, suggesting that glycinamide can play a role in cancer research and therapy .

Collagen Production Enhancement

In addition to its depigmenting effects, this compound has been shown to enhance collagen production:

- Study Findings : A study demonstrated that glycinamide, particularly when combined with ascorbic acid (AA), significantly increased collagen synthesis in human dermal fibroblasts (HDFs).

- Mechanism : The combination treatment led to higher mRNA and protein levels of collagen types I and III, promoting wound healing and skin regeneration .

Safety Profile

The safety profile of this compound appears favorable. Clinical tests indicated no significant adverse reactions even at higher concentrations (up to 10%), making it a promising candidate for cosmetic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing glycinamide hydrochloride and its derivatives in organic chemistry?

this compound (CAS: 1668-10-6) is commonly synthesized via condensation reactions. For example, in C(sp³)−H arylation, it acts as a transient directing group (TDG) to facilitate coupling between 2-methylbenzaldehydes and aryl iodides. A typical procedure involves mixing 2-methylbenzaldehyde (10 mmol) with this compound and acetic acid, stirring overnight, followed by purification via column chromatography using petroleum ether/ethyl acetate . Nuclear magnetic resonance (NMR) data (¹H and ¹³C) are critical for verifying product purity, with δ 8.62 (s, 1H) and δ 171.9 (C=O) as key spectral markers .

Q. How do researchers characterize this compound and its reaction products?

Characterization relies on spectroscopic and chromatographic methods:

- NMR spectroscopy : Assigns proton and carbon environments (e.g., δ 2.49 ppm for methyl groups in arylation products) .

- Column chromatography : Separates intermediates using gradients like petroleum ether/dichloromethane .

- Mass spectrometry : Confirms molecular weights (e.g., C₂H₇ClN₂O, MW 110.54 g/mol) .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal protective equipment (PPE) : Use nitrile gloves (tested via ANSEL guidelines) and safety goggles .

- Engineering controls : Conduct reactions in fume hoods to minimize inhalation risks .

- First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use eyewash stations immediately .

Advanced Research Questions

Q. How do reaction conditions influence the efficiency of this compound as a transient directing group in C−H activation?

Optimization studies reveal:

- Catalyst loading : Pd(PPh₃)₂(OAc)₂ (10 mol%) maximizes yield in arylations .

- Additives : Silver trifluoroacetate (AgTFA, 2.0 equiv) enhances regioselectivity by stabilizing palladium intermediates .

- Solvent systems : nPrCOOH/water mixtures improve solubility and reaction rates at 120°C .

Contradictions arise in solvent choices; some protocols use acetic acid instead of nPrCOOH, requiring validation via controlled trials .

Q. What mechanistic insights explain this compound’s role in directing group chemistry?

Glycinamide coordinates with palladium via its amide and amine groups, forming a six-membered transition state that directs C−H activation at the ortho position. Isotopic labeling (e.g., D₂O quenching) and kinetic studies (rate vs. [AgTFA]) support this mechanism . Discrepancies in turnover numbers (TON) under varying pH suggest protonation states of the TDG modulate catalytic cycles .

Q. How can researchers validate the anti-melanogenic activity of this compound in preclinical models?

- In vitro assays : Measure tyrosinase inhibition using mushroom tyrosinase and L-DOPA substrates .

- Cell-based models : Use B16F10 melanoma cells to quantify melanin content via spectrophotometry (OD 405 nm) .

- Human trials : Phase I studies assess skin irritation via patch tests and transepidermal water loss (TEWL) measurements .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Matrix effects : Serum proteins can interfere with LC-MS/MS quantification. Mitigate via solid-phase extraction (C18 columns) .

- Detection limits : Optimize electrospray ionization (ESI) parameters for enhanced sensitivity (LOQ ~10 ng/mL) .

Q. Methodological Notes

- Contradictions in data : Varying yields (53–63%) in arylation reactions highlight the need for reproducibility studies, particularly in solvent selection and catalyst preactivation .

- Safety vs. efficiency : While AgTFA improves yields, its toxicity necessitates waste neutralization protocols (e.g., NaHCO₃ treatment) .

特性

IUPAC Name |

2-aminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c3-1-2(4)5/h1,3H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBCJVAWIBVWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1668-10-6 (hydrochloride), 598-41-4 (Parent) | |

| Record name | Glycine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycinamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1060508 | |

| Record name | Acetamide, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-41-4, 1668-10-6 | |

| Record name | Glycinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycinamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetamide, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JDT453NWO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | glycinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。